molecular formula C17H12N4 B14636233 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile CAS No. 54289-48-4

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile

Cat. No.: B14636233
CAS No.: 54289-48-4
M. Wt: 272.30 g/mol
InChI Key: SVBRJPLJPUEHPH-UHFFFAOYSA-N
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Description

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile is a chemical compound known for its vibrant color and unique structural properties It belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-amine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzonitrile under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the formation of stable complexes with metal ions, thereby inhibiting corrosion. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile stands out due to its unique structural features, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in industrial applications and scientific research .

Properties

CAS No.

54289-48-4

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

4-[(4-aminonaphthalen-1-yl)diazenyl]benzonitrile

InChI

InChI=1S/C17H12N4/c18-11-12-5-7-13(8-6-12)20-21-17-10-9-16(19)14-3-1-2-4-15(14)17/h1-10H,19H2

InChI Key

SVBRJPLJPUEHPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)C#N)N

Origin of Product

United States

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